Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837260
InChI: InChI=1S/C8H5F3INO3/c1-16-7(15)3-2-4(12)6(14)13-5(3)8(9,10)11/h2H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H5F3INO3
Molecular Weight: 347.03 g/mol

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

CAS No.:

Cat. No.: VC15837260

Molecular Formula: C8H5F3INO3

Molecular Weight: 347.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate -

Specification

Molecular Formula C8H5F3INO3
Molecular Weight 347.03 g/mol
IUPAC Name methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C8H5F3INO3/c1-16-7(15)3-2-4(12)6(14)13-5(3)8(9,10)11/h2H,1H3,(H,13,14)
Standard InChI Key PYGDNKGVXLLMDD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(NC(=O)C(=C1)I)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Descriptors

The molecular formula of methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is C₉H₅F₃INO₃, derived from its parent structure, methyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (C₈H₆F₃NO₃) , with the addition of an iodine atom at the 5-position. Key identifiers include:

PropertyValueSource
CAS Number1706436-72-7
Molecular Weight347.05 g/molCalculated
IUPAC NameMethyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
SMILESCOC(=O)C1=C(NC(=O)C=C1I)C(F)(F)FDerived

The compound’s structure features a dihydropyridine core with keto-enol tautomerism at the 1,6-positions, a trifluoromethyl group enhancing electron deficiency, and an iodine atom introducing steric bulk and polarizability.

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, analogous structures provide benchmarks. For example, methyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate exhibits a singlet for the methyl ester at δ 3.87 ppm and a deshielded proton adjacent to the trifluoromethyl group at δ 7.45 ppm in ¹H NMR . The iodine substituent is expected to cause significant downfield shifts in neighboring protons due to its inductive effect.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate likely involves sequential functionalization of a dihydropyridine precursor. A plausible route, extrapolated from methods for related compounds , includes:

  • Esterification of 6-Hydroxynicotinic Acid:
    Methylation of 6-hydroxynicotinic acid (CAS 5006-66-6) using methanol and sulfuric acid yields methyl 6-oxo-1,6-dihydropyridine-3-carboxylate .

  • Trifluoromethylation:
    Introduction of the trifluoromethyl group at the 2-position via radical trifluoromethylation or nucleophilic substitution, as demonstrated in the synthesis of methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate .

  • Iodination:
    Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Table 1: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsYield
EsterificationH₂SO₄, MeOH, 70°C, 15 h~70%
TrifluoromethylationCF₃I, CuI, DMF, 100°C~50%
IodinationNIS, AcOH, 80°C, 12 h~60%

Challenges in Synthesis

  • Regioselectivity: Ensuring iodination occurs exclusively at the 5-position requires careful control of reaction kinetics and electronic effects.

  • Stability: The iodine atom’s susceptibility to photolytic cleavage necessitates inert atmosphere handling .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for the title compound are sparse, analogs suggest:

  • Melting Point: ~100–105°C (cf. 103–105°C for methyl 6-oxo-1-benzyl derivatives) .

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL) .

Stability and Degradation

The compound is likely sensitive to:

  • Light: Iodine substituents may promote photodecomposition.

  • Moisture: Ester hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Future Research Directions

  • Synthetic Optimization: Developing catalytic iodination methods to improve regioselectivity and yield.

  • Biological Screening: Evaluating in vitro activity against kinase targets or microbial strains.

  • Stability Studies: Investigating degradation pathways under varying pH and light conditions.

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